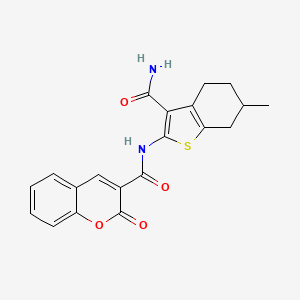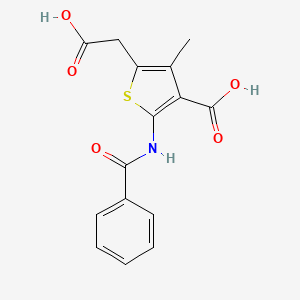
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a brominated methoxy-methylbenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common route includes the bromination of 2-methoxy-4-methylbenzenesulfonyl chloride followed by the reaction with phenylpiperazine.
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, is brominated using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Coupling Reaction: The brominated intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The phenylpiperazine moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, while the piperazine ring can enhance binding affinity. The bromine atom may also play a role in modulating the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride
- 4-Phenylpiperazine
- 2-Methoxy-4-methylbenzenesulfonyl chloride
Uniqueness
1-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H21BrN2O3S |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C18H21BrN2O3S/c1-14-12-17(24-2)18(13-16(14)19)25(22,23)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Clé InChI |
RGMGLBFCLZHJAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)

![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)





![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)


